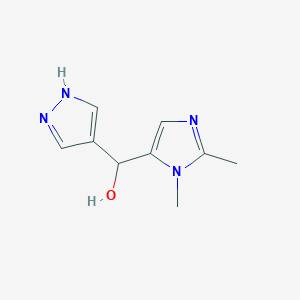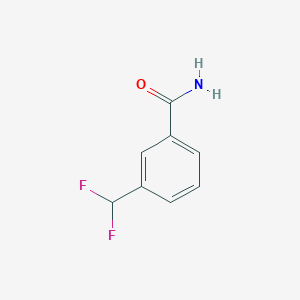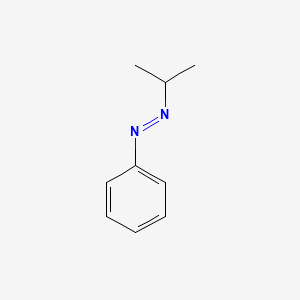
(E)-1-Phenyl-2-(propan-2-yl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-2-phenyldiazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings
準備方法
1-Isopropyl-2-phenyldiazene can be synthesized through several methods, with the most common being the Mills reaction. This reaction involves the condensation of an aniline derivative with a nitrosobenzene derivative under acidic conditions. For instance, the synthesis of (E)-1-(2,6-diisopropylphenyl)-2-phenyldiazene can be achieved by reacting 2,6-diisopropylaniline with nitrosobenzene in acetic acid at 90°C for 1 hour, yielding the desired product in 60% yield .
Industrial production methods for azobenzenes typically involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction parameters and minimize human error.
化学反応の分析
1-Isopropyl-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of 1-Isopropyl-2-phenyldiazene can yield hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Isopropyl-2-phenyldiazene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying azobenzene derivatives.
Biology: The compound’s ability to undergo photoisomerization makes it useful in the development of molecular switches and light-responsive materials.
Industry: The compound is used in the production of dyes and pigments, taking advantage of its vibrant color and stability.
作用機序
The mechanism of action of 1-Isopropyl-2-phenyldiazene primarily involves its ability to undergo cis-trans isomerization upon exposure to light. This photoisomerization process allows the compound to switch between two different conformations, which can be exploited in various applications, such as molecular switches and light-responsive materials. The molecular targets and pathways involved in this process are primarily related to the interaction of the compound with light and its subsequent structural changes.
類似化合物との比較
1-Isopropyl-2-phenyldiazene can be compared with other azobenzene derivatives, such as:
Azobenzene: The parent compound with no substituents on the aromatic rings.
4,4’-Dimethylazobenzene: A derivative with methyl groups on the para positions of both aromatic rings.
4,4’-Dihydroxyazobenzene: A derivative with hydroxyl groups on the para positions of both aromatic rings.
The uniqueness of 1-Isopropyl-2-phenyldiazene lies in its isopropyl group, which can influence its physical and chemical properties, such as solubility, stability, and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
特性
CAS番号 |
1075-73-6 |
|---|---|
分子式 |
C9H12N2 |
分子量 |
148.20 g/mol |
IUPAC名 |
phenyl(propan-2-yl)diazene |
InChI |
InChI=1S/C9H12N2/c1-8(2)10-11-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChIキー |
LSRGSUHWUKKUNW-UHFFFAOYSA-N |
正規SMILES |
CC(C)N=NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


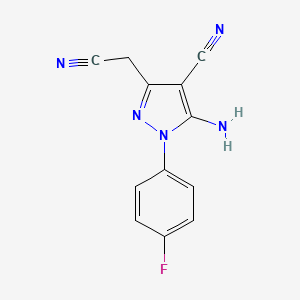

![1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068725.png)
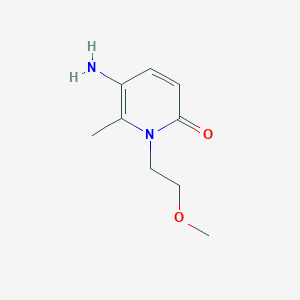
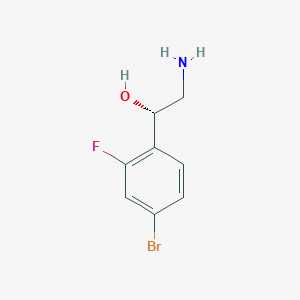

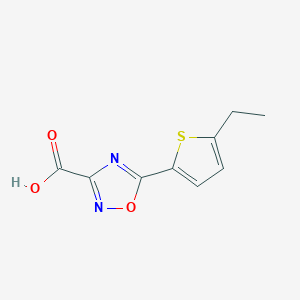
![1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane](/img/structure/B13068753.png)
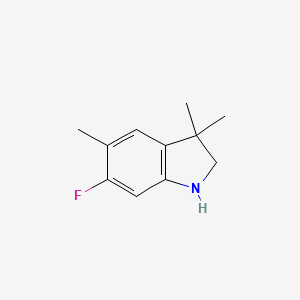


![2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide](/img/structure/B13068783.png)
